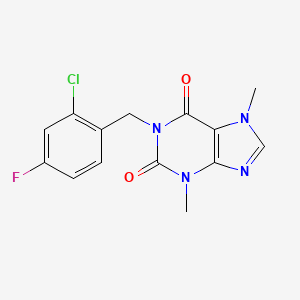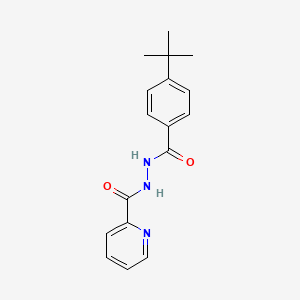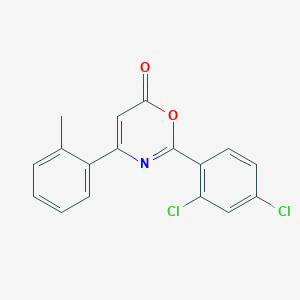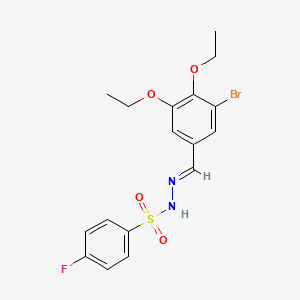![molecular formula C19H20N2O6S2 B5808487 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)
4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine, also known as BNPA, is a chemical compound that has attracted significant research interest due to its potential applications in various fields. BNPA is a small molecule that belongs to the class of morpholine-based compounds. It has a molecular weight of 422.53 g/mol and a chemical formula of C19H20N2O5S.
Mechanism of Action
The exact mechanism of action of 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine is not fully understood. However, it is believed that 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine may act by inhibiting certain enzymes or proteins in the body. This could lead to a variety of physiological effects, including anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine has anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine has also been shown to have anti-cancer properties, particularly against breast cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine has shown promising results in a variety of lab experiments, which suggests that it could have potential applications in various fields. However, one of the main limitations of 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for research on 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine. One potential area of research is in the development of new drugs based on 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine, particularly for the treatment of inflammatory and cancerous diseases. Another potential area of research is in the development of new materials based on 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine, such as polymers and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine and its potential side effects.
Synthesis Methods
4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine can be synthesized through a multi-step process that involves the reaction of 3-(benzylsulfonyl)-5-nitrophenylthioacetic acid with morpholine. The reaction is typically carried out in the presence of a base catalyst such as triethylamine or sodium hydroxide. The resulting product is purified through column chromatography to obtain pure 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine.
Scientific Research Applications
4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine has been extensively studied for its potential applications in various fields of science. One of the main areas of research has been in the field of medicinal chemistry, where 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine has shown promising results as a potential drug candidate for the treatment of various diseases. 4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine has also been studied for its potential use in the development of new materials, such as polymers and catalysts.
properties
IUPAC Name |
2-(3-benzylsulfonyl-5-nitrophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c22-19(20-6-8-27-9-7-20)13-28-17-10-16(21(23)24)11-18(12-17)29(25,26)14-15-4-2-1-3-5-15/h1-5,10-12H,6-9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBNCXDAHYVFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC(=CC(=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Benzylsulfonyl)-5-nitrophenyl]sulfanyl}-1-(morpholin-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)


![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)

![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5808466.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)



